(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route includes the condensation of 5,6-diphenylfuro[2,3-d]pyrimidine with an appropriate amine, followed by acylation to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the furan or pyrimidine rings.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts as needed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Specific pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine: A similar compound with an amine group instead of the acetic acid moiety.
2-(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)ethanol: A related compound with an ethanol group.
Uniqueness
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCEUDVOCLEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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